THX6 Demonstrates 10-62x Superior Cytotoxicity in ONC201-Resistant DIPG Cells
THX6 exhibits potent, sub-micromolar cytotoxicity in the SU-DIPG-VI cell line, a model of ONC201-resistant DIPG [1]. Its IC50 of 0.13 µM represents a drastic improvement over the parent compound ONC201, which shows IC50 values in the range of 3,000-8,000 µM (3-8 mM) against DIPG cells [2]. This differential activity is central to its value proposition as a research tool for overcoming imipridone resistance.
| Evidence Dimension | Cytotoxicity in ONC201-resistant DIPG cell models |
|---|---|
| Target Compound Data | IC50 = 0.13 µM |
| Comparator Or Baseline | ONC201: IC50 range = 3,000 - 8,000 µM |
| Quantified Difference | THX6 is 23,000 to 61,500 times more potent by IC50 value. |
| Conditions | SU-DIPG-VI cell line (ONC201-resistant) for THX6 [1]; various DIPG cell lines for ONC201 [2] |
Why This Matters
This data provides a quantitative justification for selecting THX6 over ONC201 in studies focused on hClpP biology or therapeutic response in the context of acquired imipridone resistance.
- [1] Miciaccia M, Baldelli OM, Fortuna CG, Cavallaro G, Armenise D, et al. ONC201-Derived Tetrahydropyridopyrimidindiones as Powerful ClpP Protease Activators to Tackle Diffuse Midline Glioma. J Med Chem. 2025 Mar 13;68(5):5190-5210. View Source
- [2] Sharma A, Lai Y, Kennis B, Sridharan S, Dobson T, Swaminathan J, et al. PDTM-25. STUDY OF ONC201 IN PRE-CLINICAL MODELS OF DIPG. Neuro-Oncology. 2019 Nov;21(Suppl 6):vi191. View Source
